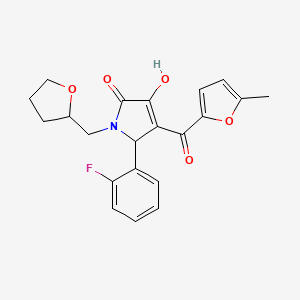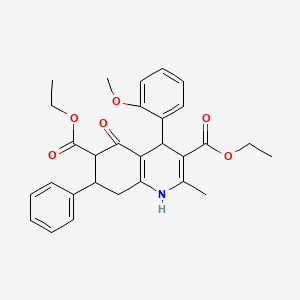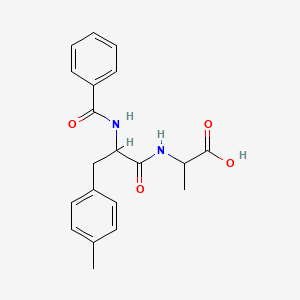![molecular formula C19H15NO7 B4049560 methyl 2-{[4-(3-nitrophenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate](/img/structure/B4049560.png)
methyl 2-{[4-(3-nitrophenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate
概要
説明
Methyl 2-{[4-(3-nitrophenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core, a nitrophenyl group, and a propanoate ester moiety
科学的研究の応用
Methyl 2-{[4-(3-nitrophenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions.
Biology: Potential use as a fluorescent probe due to the chromen-2-one core, which can exhibit fluorescence properties.
Medicine: Investigated for its potential as an anti-inflammatory or anticancer agent due to the presence of the nitrophenyl group, which is known to interact with biological targets.
Industry: Utilized in the development of new materials, such as polymers and coatings, where its structural properties can impart desirable characteristics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[4-(3-nitrophenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromen-2-one core, which can be achieved through the Pechmann condensation of resorcinol with ethyl acetoacetate in the presence of a strong acid catalyst like sulfuric acid. The resulting 7-hydroxy-4-methylcoumarin is then nitrated using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group at the 3-position of the phenyl ring.
The next step involves the esterification of the hydroxyl group at the 7-position of the chromen-2-one core with methyl 2-bromopropanoate. This reaction is typically carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) under reflux conditions. The final product, this compound, is obtained after purification by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst concentration is crucial for scaling up the production while maintaining product purity and minimizing waste.
化学反応の分析
Types of Reactions
Methyl 2-{[4-(3-nitrophenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Reduction: The chromen-2-one core can be hydrogenated to form the corresponding dihydro derivative.
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.
Common Reagents and Conditions
Oxidation: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.
Reduction: Hydrogen gas with a suitable catalyst like palladium or platinum.
Substitution: Aqueous sodium hydroxide or other strong bases for ester hydrolysis.
Major Products
Reduction of the nitro group: 2-{[4-(3-aminophenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate.
Hydrogenation of the chromen-2-one core: Dihydro derivative of the original compound.
Hydrolysis of the ester group: 2-{[4-(3-nitrophenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoic acid.
作用機序
The mechanism of action of methyl 2-{[4-(3-nitrophenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate depends on its specific application. In medicinal chemistry, the compound may exert its effects through interactions with specific enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the chromen-2-one core can interact with biological macromolecules through π-π stacking or hydrogen bonding.
類似化合物との比較
Similar Compounds
Methyl 2-{[4-(3-aminophenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate: Similar structure but with an amino group instead of a nitro group.
Methyl 2-{[4-(3-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness
Methyl 2-{[4-(3-nitrophenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate is unique due to the presence of the nitrophenyl group, which can significantly alter its chemical reactivity and biological activity compared to its analogs. The nitro group can participate in redox reactions, making the compound useful in various chemical and biological applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
IUPAC Name |
methyl 2-[4-(3-nitrophenyl)-2-oxochromen-7-yl]oxypropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO7/c1-11(19(22)25-2)26-14-6-7-15-16(10-18(21)27-17(15)9-14)12-4-3-5-13(8-12)20(23)24/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHAKCDFPPMVMTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}piperidine](/img/structure/B4049477.png)
![N-(4-{[4-(dibutylsulfamoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B4049479.png)


![5-[(2-hydroxy-5-nitrophenyl)amino]-5-oxopentanoic acid](/img/structure/B4049499.png)

![4-(2,6-dimethyl-4-morpholinyl)-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B4049509.png)
![ethyl (1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-2-piperidinyl)acetate](/img/structure/B4049524.png)

![4-tert-butylphenyl (1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetate](/img/structure/B4049534.png)
![N-(4-{[(3-chloro-4-methylphenyl)amino]carbonyl}phenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4049537.png)
![METHYL 2-{2-[3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]ACETAMIDO}BENZOATE](/img/structure/B4049545.png)
![4-{1-[2-(2-methoxyphenyl)ethyl]-4-phenyl-1H-imidazol-5-yl}-1,3-dimethyl-1H-pyrazole](/img/structure/B4049552.png)

